molecular formula C14H7F5O B12867831 1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone CAS No. 893738-15-3

1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone

Cat. No.: B12867831
CAS No.: 893738-15-3
M. Wt: 286.20 g/mol
InChI Key: IXBZUIGXBFPVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-yl) ethanone is a fluorinated organic compound with the molecular formula C14H7F5O. This compound is characterized by the presence of a biphenyl core substituted with five fluorine atoms and an ethanone group. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-yl) ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2’,3’,4’,5’,6’-pentafluorobiphenyl, which serves as the precursor.

    Friedel-Crafts Acylation: The key step involves the Friedel-Crafts acylation of 2’,3’,4’,5’,6’-pentafluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the ethanone group at the desired position on the biphenyl ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-yl) ethanone undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the biphenyl ring less reactive towards electrophilic substitution. under specific conditions, such reactions can still occur.

    Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution due to the electron-deficient nature of the fluorinated biphenyl ring.

    Reduction: The ethanone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-yl) ethanone finds applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure makes it valuable in studying the effects of fluorination on chemical reactivity and properties.

    Biology: The compound is investigated for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs with improved pharmacokinetic properties.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-yl) ethanone is primarily influenced by its fluorinated biphenyl core and ethanone group. The electron-withdrawing fluorine atoms affect the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-yl) ethanone can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

893738-15-3

Molecular Formula

C14H7F5O

Molecular Weight

286.20 g/mol

IUPAC Name

1-[3-(2,3,4,5,6-pentafluorophenyl)phenyl]ethanone

InChI

InChI=1S/C14H7F5O/c1-6(20)7-3-2-4-8(5-7)9-10(15)12(17)14(19)13(18)11(9)16/h2-5H,1H3

InChI Key

IXBZUIGXBFPVOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.